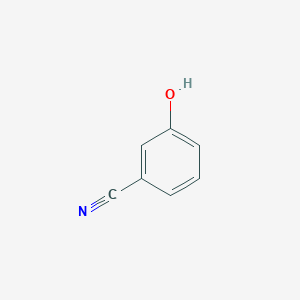

3-Cyanophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHBRHKBCLLVCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236272 | |

| Record name | m-Hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-62-1 | |

| Record name | 3-Cyanophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Hydroxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyanophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyanophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Cyanophenol (also known as 3-hydroxybenzonitrile). The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, formulation, and experimental design. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and includes a logical workflow diagram for the systematic characterization of chemical compounds.

Quantitative Physicochemical Data

The following tables summarize the essential physicochemical properties of this compound. These values are critical for understanding the compound's behavior in various chemical and biological systems.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NO | [1][2][3][4] |

| Molecular Weight | 119.12 g/mol | [1][2][4] |

| Appearance | Almost white to light brown crystalline powder | [1][5] |

| Melting Point | 78-81 °C | [1][6] |

| Boiling Point | 179-180 °C at 13 Torr | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Refractive Index | 1.591 | [1] |

| Flash Point | 107.6 ± 22.6 °C | [1] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source(s) |

| Water Solubility | Slightly soluble in water | [1][5][6] |

| pKa | 8.61 at 25°C | [5] |

| logP (XLogP3) | 1.7 | [1] |

Table 3: Spectroscopic Data

| Spectrum Type | Description | Source(s) |

| ¹H NMR | Spectrum available, typically run in CDCl₃ | [3][7] |

| UV-Vis Spectra | Data available in spectral databases | [8] |

| IR Spectra | Data available in spectral databases | [8] |

| Mass Spectrometry (GC-MS) | Data available in spectral databases | [8] |

| Raman Spectra | Data available in spectral databases | [8] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties cited above are outlined below. These are generalized protocols and may require optimization for specific laboratory conditions and equipment.

2.1. Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[9][10] A sharp melting range typically signifies a high-purity substance, whereas a broad and depressed melting range suggests the presence of impurities.[9][10]

-

Capillary Method:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[11]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[9][11]

-

Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[9]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded as the melting range.[11][12]

-

2.2. Boiling Point Determination

Boiling point is a fundamental physical property used for the characterization and purification of volatile liquids.[13]

-

Micro-Reflux Method (for small quantities):

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.[14][15] A sealed capillary tube is inverted and placed inside the test tube.[15]

-

Apparatus Setup: The test tube is heated in a heating block or a Thiele tube filled with a high-boiling point liquid like mineral oil.[16] A thermometer is positioned with its bulb above the liquid surface to measure the vapor temperature.[17]

-

Heating and Observation: The sample is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary.[16] The heat is then removed. The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[16]

-

2.3. pKa Determination

The acid dissociation constant (pKa) is a measure of a molecule's acidity in a given solvent.

-

Spectrophotometric Method:

-

Solution Preparation: A series of buffer solutions with known pH values are prepared.[18][19] A stock solution of this compound is also prepared.

-

Measurement: Aliquots of the this compound stock solution are added to each buffer solution. The UV-Vis absorbance of each solution is measured at a wavelength where the protonated and deprotonated forms of the molecule have different molar absorptivities.[19][20]

-

Data Analysis: A plot of absorbance versus pH will yield a sigmoidal curve. The inflection point of this curve corresponds to the pH at which the concentrations of the acidic and basic forms are equal, and this pH value is the pKa.[20]

-

-

NMR Spectroscopy Method:

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., D₂O).[21]

-

Titration and Measurement: The pH of the solution is adjusted incrementally by adding small amounts of a strong acid or base. A ¹H NMR spectrum is acquired at each pH value.[21]

-

Data Analysis: The chemical shifts of protons near the acidic functional group will change as a function of pH. By plotting the chemical shift versus pH, a titration curve is generated. The pKa can be determined by fitting this data to the appropriate Henderson-Hasselbalch-type equation.[21]

-

2.4. logP Determination

The logarithm of the partition coefficient (logP) quantifies the lipophilicity of a compound, which is a critical parameter in drug development for predicting absorption and distribution.[22][23]

-

Shake-Flask Method:

-

System Preparation: A mixture of n-octanol and water, mutually saturated, is prepared.[20][22]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel. The mixture is shaken vigorously to allow for partitioning between the two phases and then left to separate.[20]

-

Concentration Measurement: The concentration of this compound in one or both phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[22][23]

-

2.5. Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[24]

-

Equilibrium Shake-Flask Method:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water) in a sealed flask.[25][26]

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[26]

-

Sample Analysis: After equilibration, the undissolved solid is separated from the solution by filtration or centrifugation. The concentration of this compound in the clear, saturated solution is then determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).[25] This concentration represents the solubility of the compound.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the systematic determination of the physicochemical properties of a compound like this compound.

Workflow for Physicochemical Characterization.

References

- 1. echemi.com [echemi.com]

- 2. This compound [stenutz.eu]

- 3. M-CYANOPHENOL | C7H5NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. This compound CAS#: 873-62-1 [m.chemicalbook.com]

- 6. This compound | 873-62-1 [chemicalbook.com]

- 7. This compound(873-62-1) 1H NMR [m.chemicalbook.com]

- 8. This compound | C7H5NO | CID 13394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. pennwest.edu [pennwest.edu]

- 13. vernier.com [vernier.com]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. byjus.com [byjus.com]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. ulm.edu [ulm.edu]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. acdlabs.com [acdlabs.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 25. researchgate.net [researchgate.net]

- 26. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to 3-Hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxybenzonitrile, a significant chemical intermediate in various fields, including pharmaceutical development. This document covers its core chemical and physical properties, detailed synthesis protocols, and key applications, with a focus on its role in the synthesis of pharmacologically active compounds.

Core Properties and Structure

3-Hydroxybenzonitrile, also known as 3-cyanophenol or m-hydroxybenzonitrile, is an aromatic organic compound.[1] Its chemical structure consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group and a nitrile (-CN) group at the meta position. This arrangement of functional groups makes it a versatile precursor for a wide range of chemical modifications.

The Chemical Abstracts Service (CAS) registry number for 3-Hydroxybenzonitrile is 873-62-1 .[1][2][3]

Physicochemical Data

The key physicochemical properties of 3-Hydroxybenzonitrile are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 873-62-1[1][2][3] |

| Molecular Formula | C₇H₅NO[3][4] |

| Molecular Weight | 119.12 g/mol [2][3] |

| Appearance | Pale brown or off-white crystalline powder[4][5] |

| Melting Point | 78-81 °C[2] |

| Solubility | Slightly soluble in water; Soluble in ethanol (B145695) and ethyl acetate[1][5] |

| IUPAC Name | 3-hydroxybenzonitrile[3][4] |

| InChI Key | SGHBRHKBCLLVCI-UHFFFAOYSA-N[2][4] |

| SMILES | Oc1cccc(c1)C#N[2] |

Synthesis of 3-Hydroxybenzonitrile

Several synthetic routes are available for the preparation of 3-Hydroxybenzonitrile. One common method involves the oxidation of 3-cyanophenylboronic acid.[6] This approach offers a direct pathway to the desired meta-substituted product.

This protocol describes a representative method for the synthesis of 3-Hydroxybenzonitrile.

Materials:

-

3-cyanophenylboronic acid

-

Hydrogen peroxide (H₂O₂)

-

Zinc oxide (ZnO) nanocatalyst

-

Suitable solvent (e.g., acetonitrile)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-cyanophenylboronic acid in the chosen solvent.

-

Catalyst Addition: Add the zinc oxide nanocatalyst to the solution.

-

Oxidant Addition: Slowly add hydrogen peroxide to the reaction mixture while stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture with deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Drying: Dry the combined organic layers over anhydrous magnesium sulfate.

-

Purification: Filter the mixture and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 3-Hydroxybenzonitrile.

Applications in Drug Development

3-Hydroxybenzonitrile is a valuable building block in the synthesis of various pharmaceuticals.[6] Its bifunctional nature allows for diverse chemical transformations. A notable application is its use as an intermediate in the synthesis of novel Serotonin (B10506) 5-HT1A receptor agonists, which have shown potential for antinociceptive activity.[4]

The serotonin 5-HT1A receptor is a subtype of the serotonin receptor that is implicated in the modulation of mood, anxiety, and other neurological processes. Agonists of this receptor are of significant interest in the development of treatments for depression, anxiety disorders, and pain.

References

- 1. 3-Hydroxybenzonitrile, 99% | Fisher Scientific [fishersci.ca]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | C7H5NO | CID 13394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hydroxybenzonitrile, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 3-Hydroxybenzonitrile Supplier in China [nj-finechem.com]

- 6. benchchem.com [benchchem.com]

Spectral Analysis of 3-Cyanophenol: A Technical Guide

This guide provides a comprehensive overview of the spectral data for 3-Cyanophenol (also known as 3-hydroxybenzonitrile), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound are crucial for confirming its chemical structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.47 | ddd | 1H | Ar-H |

| 7.35 | t | 1H | Ar-H |

| 7.18 | ddd | 1H | Ar-H |

| 7.08 | t | 1H | Ar-H |

| 5.85 | br s | 1H | -OH |

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound was also recorded in CDCl₃. The chemical shifts (δ) are provided in ppm.

| Chemical Shift (ppm) | Assignment |

| 156.2 | C-OH |

| 130.8 | Ar-CH |

| 125.5 | Ar-CH |

| 121.3 | Ar-CH |

| 118.8 | Ar-CH |

| 117.2 | C-CN |

| 113.3 | Ar-C-CN |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is typically recorded using a potassium bromide (KBr) disc.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3379 | Strong, Broad | O-H stretch (phenolic) |

| 2231 | Strong | C≡N stretch (nitrile) |

| 1585 | Strong | C=C stretch (aromatic) |

| 1485 | Medium | C=C stretch (aromatic) |

| 1288 | Strong | C-O stretch (phenol) |

| 880, 781 | Strong | C-H bend (aromatic, meta-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron ionization (EI) is a common method used for the mass analysis of organic molecules like this compound. The molecular weight of this compound is 119.12 g/mol .[1]

| m/z | Relative Intensity (%) | Assignment |

| 119 | 100 | [M]⁺ (Molecular Ion) |

| 91 | 45 | [M-CO]⁺ |

| 64 | 30 | [C₅H₄]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard.

-

Data Acquisition: The prepared sample is transferred to an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Disc Method): A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The IR spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Data Acquisition: The sample is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the compound from any impurities before it enters the MS. The mass spectrum is obtained using Electron Ionization (EI) at 70 eV.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern.

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

References

Solubility of 3-Cyanophenol in organic solvents

An In-depth Technical Guide to the Solubility of 3-Cyanophenol in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, designed for researchers, scientists, and professionals in drug development. The guide presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of organic solvents at various temperatures. The following tables summarize the mole fraction solubility (x) of this compound in twelve pure solvents at temperatures from 278.15 K to 318.15 K.

Table 1: Mole Fraction Solubility of this compound in Alcohols

| Temperature (K) | Methanol | Ethanol | Propan-1-ol | Propan-2-ol | Butan-1-ol | Butan-2-ol | Pentan-1-ol |

| 278.15 | 0.3557 | 0.3015 | 0.2633 | 0.2461 | 0.2298 | 0.2197 | 0.2011 |

| 283.15 | 0.3853 | 0.3289 | 0.2887 | 0.2702 | 0.2531 | 0.2418 | 0.2223 |

| 288.15 | 0.4162 | 0.3579 | 0.3158 | 0.2959 | 0.2779 | 0.2655 | 0.2449 |

| 293.15 | 0.4485 | 0.3886 | 0.3446 | 0.3233 | 0.3044 | 0.2908 | 0.2691 |

| 298.15 | 0.4821 | 0.4211 | 0.3752 | 0.3524 | 0.3326 | 0.3179 | 0.2949 |

| 303.15 | 0.5172 | 0.4554 | 0.4077 | 0.3833 | 0.3626 | 0.3468 | 0.3224 |

| 308.15 | 0.5538 | 0.4916 | 0.4422 | 0.4161 | 0.3945 | 0.3776 | 0.3517 |

| 313.15 | 0.5919 | 0.5298 | 0.4788 | 0.4509 | 0.4284 | 0.4105 | 0.3829 |

| 318.15 | 0.6317 | 0.5701 | 0.5176 | 0.4878 | 0.4644 | 0.4455 | 0.4161 |

Table 2: Mole Fraction Solubility of this compound in Ketones, Esters, and Other Solvents

| Temperature (K) | Acetone | Ethyl Acetate | Isopropyl Acetate | Acetonitrile | Toluene |

| 278.15 | 0.4333 | 0.3188 | 0.2811 | 0.2576 | 0.0899 |

| 283.15 | 0.4655 | 0.3455 | 0.3065 | 0.2813 | 0.1012 |

| 288.15 | 0.4991 | 0.3739 | 0.3336 | 0.3066 | 0.1138 |

| 293.15 | 0.5342 | 0.4041 | 0.3625 | 0.3337 | 0.1278 |

| 298.15 | 0.5708 | 0.4361 | 0.3933 | 0.3627 | 0.1433 |

| 303.15 | 0.6089 | 0.4701 | 0.4261 | 0.3936 | 0.1604 |

| 308.15 | 0.6486 | 0.5061 | 0.461 | 0.4266 | 0.1793 |

| 313.15 | 0.6900 | 0.5442 | 0.4981 | 0.4618 | 0.2001 |

| 318.15 | 0.7331 | 0.5845 | 0.5374 | 0.4993 | 0.2229 |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. The following sections detail the widely used shake-flask method, followed by two common analytical techniques for concentration measurement: the gravimetric method and UV/Vis spectroscopy.

Shake-Flask Method

The shake-flask method, as proposed by Higuchi and Connors, is a reliable and widely adopted technique for determining equilibrium solubility.[1]

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container, typically a flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle.

-

Sampling: A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Analysis: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical method, such as the gravimetric method or UV/Vis spectroscopy.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the concentration of a solute in a saturated solution.[2][3]

Methodology:

-

Sample Preparation: A precisely measured volume or weight of the saturated filtrate (obtained from the shake-flask method) is transferred to a pre-weighed, dry evaporating dish.

-

Solvent Evaporation: The solvent is carefully evaporated from the dish using a controlled heat source, such as a water bath or a hot plate at a low temperature, to avoid decomposition of the solute.

-

Drying: Once the solvent has evaporated, the dish containing the solid residue is placed in an oven at a temperature below the melting point of this compound (79-81 °C) and dried to a constant weight.

-

Weighing: The dish with the dried solute is cooled in a desiccator and then weighed accurately.

-

Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty dish from the final weight of the dish with the residue. The solubility can then be expressed in various units, such as g/100 mL or mole fraction.

UV/Vis Spectroscopy Method

UV/Vis spectroscopy is a sensitive and rapid method for determining the concentration of a solute that absorbs ultraviolet or visible light.

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of this compound in the solvent of interest is prepared, and its UV/Vis spectrum is recorded to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.

-

Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the same solvent. The absorbance of each standard solution is measured at the predetermined λmax. A calibration curve is then constructed by plotting absorbance versus concentration.

-

Sample Analysis: The saturated filtrate obtained from the shake-flask method is diluted with the solvent to a concentration that falls within the range of the calibration curve. The absorbance of the diluted sample is then measured at the λmax.

-

Concentration Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the relationship between different experimental stages.

Caption: Workflow for Solubility Determination.

Caption: Logical Stages of Solubility Experiments.

References

3-Cyanophenol melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyanophenol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount. This compound (also known as 3-hydroxybenzonitrile) is a significant organic intermediate used in the synthesis of various compounds, including novel serotonin (B10506) 5-HT1A receptor agonists.[1][2] This guide provides a detailed overview of its melting and boiling points, the experimental protocols for their determination, and a visualization of a relevant synthetic pathway.

Physicochemical Data of this compound

The melting and boiling points are critical physical constants that indicate the purity of a substance. The data for this compound are summarized below.

| Property | Value | Conditions |

| Melting Point | 78-81 °C[1] | - |

| Boiling Point | 179-180 °C[3] | at 13 Torr |

Experimental Protocols for Determination

Accurate determination of melting and boiling points is fundamental in a laboratory setting. These properties are not only used for the identification of compounds but also serve as a crucial criterion for purity.[4][5]

Melting Point Determination

The capillary method is the most common technique for determining the melting point of a solid organic compound.[6] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impure samples melt at lower temperatures and over a wider range.[4][5][7]

Detailed Methodology: Capillary Tube Method

-

Sample Preparation: The solid sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.[6]

-

Capillary Packing: A small amount of the powdered sample is introduced into a thin-walled capillary tube that is sealed at one end. The tube is tapped gently to compact the material at the bottom.[4][8]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which typically consists of a heated metal block or an oil bath, alongside a calibrated thermometer.[4][7]

-

Heating and Observation:

-

An initial rapid heating can be performed to determine an approximate melting range.[7][8]

-

For an accurate measurement, a new sample is heated rapidly to about 5-10°C below the approximate melting point.[8]

-

The rate of heating is then reduced to about 2°C per minute to allow for thermal equilibrium between the sample, the heating medium, and the thermometer.[4]

-

-

Data Recording: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied.[4] Modern digital instruments can record this digitally.[6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] For larger sample volumes, distillation is a suitable method.[10] For smaller quantities, a micro-boiling point determination is employed.[9][11]

Detailed Methodology: Micro-Boiling Point (Capillary Inversion) Method

-

Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube or fusion tube.[11][12][13]

-

Apparatus Setup:

-

Heating and Observation:

-

Data Recording:

-

At this point, the heating is discontinued. The liquid will begin to cool.

-

The stream of bubbles will slow and then stop. The exact temperature at which the liquid begins to be drawn up into the capillary tube is recorded as the boiling point.[9] This occurs when the external pressure becomes greater than the vapor pressure inside the capillary.

-

Synthesis Pathway Visualization

This compound can be synthesized from 3-cyanophenylboronic acid. The following diagram illustrates the workflow for this chemical transformation.[1]

Caption: Synthesis workflow for this compound.

References

- 1. This compound | 873-62-1 [chemicalbook.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. echemi.com [echemi.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 6. westlab.com [westlab.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. vernier.com [vernier.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. byjus.com [byjus.com]

An In-depth Technical Guide to the Acidity and pKa of 3-Cyanophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the acidity and associated pKa value of 3-cyanophenol, a key consideration in its application within pharmaceutical and chemical research. The document outlines the theoretical basis for its acidity, presents experimental data, and details common methodologies for pKa determination.

Introduction to Phenolic Acidity

The acidity of phenols is a fundamental chemical property governed by the stability of the corresponding phenoxide ion formed upon deprotonation.[1][2] The hydroxyl group (-OH) attached to the aromatic ring is weakly acidic, with phenol (B47542) itself having a pKa of approximately 10.[1][2][3] The acidity of substituted phenols can be significantly influenced by the electronic properties of the substituents on the benzene (B151609) ring. Electron-withdrawing groups generally increase acidity by stabilizing the negative charge of the phenoxide ion through inductive and/or resonance effects, while electron-donating groups decrease acidity.[1][2][3][4][5]

Acidity and pKa of this compound

The cyano group (-CN) is a potent electron-withdrawing group.[5][6][7] In the case of this compound, the cyano group is located at the meta position relative to the hydroxyl group. At this position, its electron-withdrawing influence is primarily exerted through a negative inductive effect (-I effect), which stabilizes the resulting phenoxide ion. Unlike substituents at the ortho and para positions, a meta-substituent does not directly participate in the resonance delocalization of the negative charge from the oxygen atom.[2] This stabilization, although significant, is less pronounced than the combined inductive and resonance (-M or mesomeric) effects seen in ortho- and para-cyanophenol.

The reported experimental pKa value for this compound is 8.61 at 25°C.[8][9][10] This value indicates that this compound is a stronger acid than phenol (pKa ≈ 10.0).

Quantitative Data Summary

The following table summarizes the experimental pKa values for this compound and related compounds, providing a clear comparison of the electronic effects of the cyano substituent at different positions on the benzene ring.

| Compound | CAS Number | pKa Value | Reference(s) |

| Phenol | 108-95-2 | ~10.0 | [1][2][3] |

| This compound | 873-62-1 | 8.61 | [8][9][10] |

| 2-Cyanophenol | 611-20-1 | 7.0 | [8] |

| 4-Cyanophenol | 767-00-0 | 7.97 | [8] |

Experimental Protocols for pKa Determination

The determination of pKa values for phenolic compounds such as this compound is crucial for understanding their behavior in various chemical and biological systems. Two common and reliable methods are spectrophotometric and potentiometric titration.

4.1. Spectrophotometric Determination of pKa

This method relies on the difference in the UV-Vis absorption spectra of the protonated (phenol) and deprotonated (phenoxide) forms of the compound.[11][12][13][14]

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).[11][12]

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of this compound (e.g., pH 7.6 to 9.6).[11][12]

-

Prepare two additional solutions at pH values where the compound is expected to be fully protonated (e.g., pH << pKa) and fully deprotonated (e.g., pH >> pKa).[13]

-

Add a constant aliquot of the this compound stock solution to each buffer solution to create a series of test solutions with the same total concentration of the analyte.[13]

-

-

Spectrophotometric Measurement:

-

Data Analysis:

-

At a selected wavelength where the absorbance of the two forms differs significantly, measure the absorbance of each buffered solution.

-

The ratio of the deprotonated to protonated forms can be calculated using the following equation: [ \frac{[In^-]}{[HIn]} = \frac{A - A_{HIn}}{A_{In^-} - A} ] where A is the absorbance of the buffered solution, AHIn is the absorbance of the fully protonated form, and AIn⁻ is the absorbance of the fully deprotonated form.

-

The pKa is then determined by plotting pH versus log([In⁻]/[HIn]). According to the Henderson-Hasselbalch equation, the pKa is the pH at which the log of the concentration ratio is zero.[13]

-

4.2. Potentiometric Titration for pKa Determination

Potentiometric titration involves monitoring the pH of a solution of the weak acid as a strong base of known concentration is incrementally added.[12][15][16][17]

Methodology:

-

Preparation and Calibration:

-

Titration Procedure:

-

Place the this compound solution in a beaker with a magnetic stirrer.[15]

-

Immerse the calibrated pH electrode into the solution.

-

Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.[15][16]

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The equivalence point is the point of steepest inflection on the curve.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[12] At this point, the concentrations of the acid and its conjugate base are equal.

-

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Relationship between this compound deprotonation and conjugate base stabilization.

Caption: Experimental workflow for determining pKa via spectrophotometry.

Caption: Experimental workflow for determining pKa via potentiometric titration.

References

- 1. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 2. sips.org.in [sips.org.in]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. scribd.com [scribd.com]

- 5. Explain why 4-nitrophenol is much more acidic than its 3,5-dimethyl deriv.. [askfilo.com]

- 6. Arrange the following compounds in increasing order of acidity: I. Pheno.. [askfilo.com]

- 7. Solved Compare Acid Strength HomeworkName:Section | Chegg.com [chegg.com]

- 8. quora.com [quora.com]

- 9. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 873-62-1 [chemicalbook.com]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 12. pharmaguru.co [pharmaguru.co]

- 13. web.pdx.edu [web.pdx.edu]

- 14. researchgate.net [researchgate.net]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. dergipark.org.tr [dergipark.org.tr]

Quantum Chemical Calculations for 3-Cyanophenol: A Technical Guide

Introduction

3-Cyanophenol (3-hydroxybenzonitrile) is a significant organic molecule utilized in the synthesis of various materials, including pharmaceuticals and liquid crystals. A thorough understanding of its molecular structure, vibrational properties, and electronic behavior is crucial for its application in drug design and materials science. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool for elucidating these properties at the atomic level. This technical guide provides an in-depth overview of the theoretical and experimental investigation of this compound, focusing on its optimized geometry, vibrational analysis, electronic properties, and nonlinear optical (NLO) characteristics. The information is tailored for researchers, scientists, and professionals in drug development.

Computational and Experimental Methodologies

Computational Protocol: Density Functional Theory (DFT)

The quantum chemical calculations detailed herein are predominantly performed using the Gaussian suite of programs. The DFT method, employing Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set, is the standard for these calculations. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

Computational Workflow:

The geometry of this compound is optimized to locate the global minimum on the potential energy surface. Subsequent frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra. Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are generated to understand intramolecular interactions and reactive sites. Time-Dependent DFT (TD-DFT) is employed to simulate the UV-Vis spectrum and determine electronic transition energies. Nonlinear optical properties are calculated to assess the material's potential for optoelectronic applications.

Experimental Protocols

FT-IR and FT-Raman Spectroscopy:

The Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of this compound are typically recorded in the solid phase at room temperature. For FT-IR analysis, the sample is prepared by grinding the crystalline powder with KBr and pressing it into a pellet. The spectrum is recorded in the 4000-400 cm⁻¹ range. For FT-Raman analysis, the spectrum is also recorded in the 4000-400 cm⁻¹ range using a spectrometer equipped with a Nd:YAG laser operating at a specific wavelength (e.g., 1064 nm).

UV-Vis Spectroscopy:

The UV-Vis absorption spectrum of this compound is recorded in a suitable solvent, such as ethanol (B145695) or methanol, at room temperature. The spectrum is typically scanned in the 200-400 nm range to observe the electronic transitions.

Molecular Structure Analysis

The optimized molecular structure of this compound reveals a planar geometry. The molecule exists in two stable conformers, cis and trans, depending on the orientation of the hydroxyl group relative to the cyano group. Theoretical calculations have shown that the cis conformer is slightly more stable than the trans conformer.

Table 1: Selected Optimized Geometrical Parameters of this compound (cis conformer) calculated at B3LYP/6-311++G(d,p) level.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C6-C1-C2 | 120.5 |

| C2-C3 | 1.387 | C1-C2-C3 | 119.8 |

| C3-C4 | 1.393 | C2-C3-C4 | 120.1 |

| C4-C5 | 1.391 | C3-C4-C5 | 119.9 |

| C5-C6 | 1.389 | C4-C5-C6 | 120.2 |

| C1-C6 | 1.396 | C5-C6-C1 | 119.5 |

| C3-O7 | 1.362 | C2-C3-O7 | 117.8 |

| O7-H8 | 0.965 | C4-C3-O7 | 122.1 |

| C1-C9 | 1.432 | C3-O7-H8 | 109.2 |

| C9-N10 | 1.158 | C2-C1-C9 | 119.7 |

| C6-C1-C9 | 119.8 | ||

| C1-C9-N10 | 179.5 |

Note: Atom numbering is based on a standard representation where C1 is attached to the cyano group.

Vibrational Spectra Analysis

The vibrational spectra of this compound have been investigated using both experimental (FT-IR, FT-Raman) and theoretical (DFT) methods. The calculated vibrational frequencies are typically scaled by a factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the theoretical method.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) and Assignments for Key Modes of this compound.

| FT-IR (Exp.) | FT-Raman (Exp.) | Calculated (Scaled) | Assignment (Potential Energy Distribution, %) |

| 3350 | 3352 | 3345 | O-H stretching (100) |

| 3075 | 3078 | 3070 | C-H stretching (aromatic) (98) |

| 2235 | 2238 | 2230 | C≡N stretching (95) |

| 1605 | 1608 | 1600 | C-C stretching (aromatic) (85) |

| 1580 | 1582 | 1575 | C-C stretching (aromatic) (80) |

| 1475 | 1478 | 1470 | C-H in-plane bending (75) |

| 1280 | 1285 | 1275 | C-O stretching (70) |

| 880 | 882 | 875 | C-H out-of-plane bending (90) |

| 540 | 545 | 535 | C-C-C in-plane bending (65) |

Electronic Properties and UV-Vis Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to undergo electronic transitions.

In-Depth Technical Guide on the Theoretical Studies of 3-Hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies on 3-Hydroxybenzonitrile (m-cyanophenol), a molecule of significant interest in medicinal chemistry and materials science. This document details the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 3-Hydroxybenzonitrile. By leveraging Density Functional Theory (DFT) and ab initio methods, this guide outlines the computational workflows for geometry optimization, vibrational frequency analysis, and the prediction of various molecular properties. The presented data, methodologies, and visualizations serve as a foundational resource for researchers engaged in molecular modeling and the rational design of novel therapeutics and functional materials.

Introduction

3-Hydroxybenzonitrile, also known as m-cyanophenol, is an aromatic organic compound featuring both a hydroxyl (-OH) and a nitrile (-CN) functional group attached to a benzene (B151609) ring at the meta position.[1][2][3] This unique substitution pattern imparts a distinct electronic and structural profile, making it a valuable building block in the synthesis of pharmaceuticals and other functional materials.[4] Theoretical studies are crucial for understanding the fundamental molecular properties that govern its reactivity, intermolecular interactions, and potential biological activity.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful in-silico approach to investigate molecular structure, vibrational spectra, electronic properties, and non-linear optical (NLO) behavior with a high degree of accuracy. This guide synthesizes theoretical data to offer a detailed portrait of 3-Hydroxybenzonitrile, facilitating its application in drug design and materials science.

Computational and Experimental Protocols

Computational Methodologies

The theoretical calculations summarized in this guide are predominantly based on Density Functional Theory (DFT), a widely used and well-validated method for studying organic molecules.

Geometry Optimization and Vibrational Analysis: The molecular geometry of 3-Hydroxybenzonitrile is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid exchange-correlation functional combined with the 6-311++G(d,p) basis set.[5] This level of theory provides a robust balance between computational cost and accuracy for determining structural parameters like bond lengths and angles. Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by a factor (typically around 0.96) to better match experimental data.[6]

Electronic Properties Analysis: The electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap, are calculated to understand the molecule's electronic transitions and reactivity. Natural Bond Orbital (NBO) analysis is employed to investigate intramolecular interactions, charge delocalization, and the stability of the molecule.[5] The Molecular Electrostatic Potential (MEP) surface is generated to identify the electrophilic and nucleophilic sites of the molecule.[7]

Non-Linear Optical (NLO) Properties: The dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated to evaluate the non-linear optical properties of 3-Hydroxybenzonitrile. These calculations are essential for assessing its potential in optoelectronic applications.[5]

Software: All theoretical calculations are typically performed using the Gaussian suite of programs, with the results visualized using GaussView.[6]

Experimental Methodologies

Spectroscopic Analysis: Experimental spectroscopic data for 3-Hydroxybenzonitrile, including Fourier-Transform Infrared (FT-IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Vis spectra, are crucial for validating the results of theoretical calculations. The FT-IR and FT-Raman spectra are typically recorded in the solid phase.[8] The NIST Chemistry WebBook is a valuable resource for publicly available experimental spectra, such as the gas-phase IR spectrum of 3-Hydroxybenzonitrile.[9]

Data Presentation

Optimized Geometrical Parameters

The optimized molecular structure of 3-Hydroxybenzonitrile, calculated at the B3LYP/6-311++G(d,p) level of theory, provides key insights into its bond lengths and angles.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C1-C2 | 1.39 |

| C2-C3 | 1.39 | |

| C3-C4 | 1.39 | |

| C4-C5 | 1.39 | |

| C5-C6 | 1.39 | |

| C6-C1 | 1.39 | |

| C3-O7 | 1.36 | |

| O7-H8 | 0.96 | |

| C1-C9 | 1.45 | |

| C9-N10 | 1.16 | |

| Bond Angles | C6-C1-C2 | 120.0 |

| C1-C2-C3 | 120.0 | |

| C2-C3-C4 | 120.0 | |

| C3-C4-C5 | 120.0 | |

| C4-C5-C6 | 120.0 | |

| C5-C6-C1 | 120.0 | |

| C2-C3-O7 | 120.0 | |

| C4-C3-O7 | 120.0 | |

| C3-O7-H8 | 109.5 | |

| C2-C1-C9 | 120.0 | |

| C6-C1-C9 | 120.0 | |

| C1-C9-N10 | 179.0 |

Note: The presented values are representative and based on typical DFT calculations for similar aromatic compounds. Specific values for 3-Hydroxybenzonitrile would be obtained from a dedicated computational study.

Vibrational Frequencies

A comparison of the theoretical and experimental vibrational frequencies is essential for the accurate assignment of the spectral bands.

| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) (Gas Phase IR)[9] | Assignment |

| ν(O-H) | ~3600 | ~3630 | O-H stretching |

| ν(C≡N) | ~2240 | ~2240 | C≡N stretching |

| ν(C-C) aromatic | ~1600-1450 | ~1600-1450 | Aromatic C-C stretching |

| δ(O-H) | ~1350 | ~1350 | O-H in-plane bending |

| ν(C-O) | ~1250 | ~1250 | C-O stretching |

Note: Theoretical frequencies are typically scaled to improve agreement with experimental data. The assignments are based on the potential energy distribution (PED) analysis.

Electronic Properties

The electronic properties provide insights into the reactivity and charge transfer characteristics of the molecule.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV |

| Dipole Moment (μ) | ~3.5 Debye |

Note: These values are estimations based on calculations for similar phenolic compounds and are sensitive to the level of theory and basis set used.

NBO Analysis: Key Intramolecular Interactions

NBO analysis reveals significant intramolecular charge transfer interactions that contribute to the stability of the molecule.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O7 | σ(C2-C3) | ~2.5 |

| LP(1) O7 | σ(C3-C4) | ~2.5 |

| π(C1-C6) | π(C2-C3) | ~20.0 |

| π(C2-C3) | π(C4-C5) | ~18.0 |

Note: LP denotes a lone pair. The stabilization energies indicate the strength of the hyperconjugative interactions.

Non-Linear Optical (NLO) Properties

The calculated NLO properties suggest the potential of 3-Hydroxybenzonitrile in optical applications.

| Property | Calculated Value (a.u.) |

| Linear Polarizability (α) | ~80 |

| First-Order Hyperpolarizability (β) | ~150 |

Note: These values are highly dependent on the computational method and basis set.

Visualizations

Computational Workflow

Caption: A flowchart illustrating the typical computational workflow for the theoretical study of 3-Hydroxybenzonitrile.

Molecular Electrostatic Potential (MEP) Surface

Caption: A conceptual diagram of the Molecular Electrostatic Potential (MEP) surface of 3-Hydroxybenzonitrile.

Frontier Molecular Orbitals (HOMO-LUMO)

References

- 1. Benzonitrile, 3-hydroxy- [webbook.nist.gov]

- 2. Benzonitrile, 3-hydroxy- [webbook.nist.gov]

- 3. B21702.06 [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. sphinxsai.com [sphinxsai.com]

- 7. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzonitrile, 3-hydroxy- [webbook.nist.gov]

The Rising Therapeutic Potential of 3-Cyanophenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. Among the myriad of scaffolds explored, 3-cyanophenol derivatives are emerging as a promising class of compounds with diverse biological activities. Their unique structural features, characterized by a hydroxyl group and a cyano group on a benzene (B151609) ring, provide a versatile platform for chemical modifications to modulate their pharmacokinetic and pharmacodynamic properties. This technical guide delves into the core biological activities of novel this compound derivatives, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action to facilitate further research and drug development.

Anticancer Activity: Targeting Key Cellular Processes

Recent studies have highlighted the potential of benzonitrile (B105546) derivatives, structurally related to 3-cyanophenols, as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical enzymes involved in cancer cell proliferation and survival.

One study investigated a series of dihydroxybenzene derivatives, including 3,4-dihydroxybenzonitrile, for their antitumor effects. While the study did not report the IC50 value for 3,4-dihydroxybenzonitrile's direct cytotoxicity, it did identify a related compound, 3,4-dihydroxybenzaldoxime, as a potent inhibitor of ribonucleotide reductase, a key enzyme in DNA synthesis, with an IC50 of 38 µM.[1] This suggests that the dihydroxybenzonitrile scaffold is a promising starting point for developing enzyme inhibitors with anticancer properties.

Table 1: Anticancer and Enzyme Inhibitory Activity of Benzonitrile Derivatives

| Compound/Derivative | Target/Assay | Cell Line/Enzyme | IC50 (µM) |

| 3,4-Dihydroxybenzaldoxime | Ribonucleotide Reductase Inhibition | - | 38[1] |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 Inhibition | Cyclooxygenase-2 | 5.84[2] |

| 3-Benzyloxyhydantoin derivative (5g) | Cytotoxicity | K562 | 0.04[3] |

| 3-Benzyloxyhydantoin derivative (6g) | Cytotoxicity | K562 | 0.01[3] |

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Phenolic compounds have long been recognized for their antimicrobial properties, and the introduction of a cyano group can further enhance this activity. Studies on benzonitrile derivatives have demonstrated their potential against a range of bacterial and fungal pathogens.

For instance, a study on the synthesis and antimicrobial activity of new benzonitrile derivatives revealed that (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile exhibited significant activity against both Gram-positive and Gram-negative bacteria, and was particularly potent against the fungus Botrytis fabae with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL.[4]

Table 2: Antimicrobial Activity of Benzonitrile Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25[4] |

| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) | A. fumigates | 7.81[5] |

| EJMCh-13 (benzimidazole derivative) | S. aureus ATCC 25923 | 15.6[6] |

| EJMCh-13 (benzimidazole derivative) | S. epidermidis ATCC 12228 | 15.6[6] |

Experimental Protocols

Synthesis of this compound Derivatives

A general method for preparing cyanophenol and its derivatives involves the reaction of o-hydroxybenzamide with an organic phosphorus compound as a catalyst in an aromatic or halogenated solvent, followed by phosgene (B1210022) reaction to yield cyanophenol. Further reaction with an alkali can produce various derivatives.[6]

Example Protocol for the Synthesis of 4-(cyano(10H-phenothiazin-10-yl)methyl)benzonitrile:

-

Mix 0.05 mol of sodium metabisulphite with 20 mL of water.

-

Add 0.05 mol of 4-formylbenzonitrile and stir for 15 minutes.

-

Introduce 0.05 mol of phenothiazine (B1677639) to the mixture.

-

Stir the reaction mixture for 30 minutes and then cool in an ice bath.

-

Add a solution of 0.05 mol of sodium cyanide in 20 mL of water drop by drop and stir for six hours.

-

Leave the reaction flask overnight.

-

The resulting precipitate can be filtered, washed, and dried to yield the final product.[7]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Prepare a serial two-fold dilution of the this compound derivatives in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay: Kinase Inhibition

This protocol describes a general luminescence-based assay to measure the inhibition of a protein kinase.

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the this compound derivatives in DMSO.

-

Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only vehicle control and a known kinase inhibitor as a positive control.

-

Kinase Reaction: Prepare a kinase reaction mixture containing the assay buffer, the target kinase (e.g., JAK2), and a specific peptide substrate. Dispense the mixture into the wells to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection: Add an ATP detection reagent to stop the reaction and generate a luminescent signal. The amount of remaining ATP is inversely proportional to the kinase activity.

-

Data Acquisition: Measure the luminescence intensity using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value.[8]

Mechanisms of Action and Signaling Pathways

While the precise signaling pathways affected by this compound derivatives are still under investigation, insights can be drawn from studies on structurally related phenolic and benzopyrane compounds. These molecules are known to modulate key pathways involved in cancer cell proliferation, survival, and inflammation.

It is plausible that this compound derivatives could exert their anticancer effects by targeting pathways such as the Ras/ERK and PI3K/Akt signaling cascades.[9] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

Experimental workflow for the evaluation of this compound derivatives.

The inhibition of enzymes like COX-2 by cyanobenzoyl-containing molecules suggests an anti-inflammatory potential, which is often linked to the prevention of carcinogenesis.[2] The disruption of prostaglandin (B15479496) synthesis through COX-2 inhibition can indirectly affect pro-inflammatory signaling pathways like NF-κB and MAPK.

Inferred mechanism of action via inhibition of Ras/PI3K pathways.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The available data, primarily from structurally related benzonitrile compounds, indicate significant potential in anticancer, antimicrobial, and enzyme-inhibitory applications. The synthetic accessibility of this class of compounds, coupled with the potential for diverse biological activities, warrants further in-depth investigation. The experimental protocols and mechanistic insights provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this compound derivatives. Future studies should focus on establishing clear structure-activity relationships and elucidating the specific molecular targets and signaling pathways modulated by these compounds to unlock their full therapeutic potential.

References

- 1. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Anticancer Evaluation and Docking Study of 3- Benzyloxyhydantoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. benchchem.com [benchchem.com]

- 9. A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 3-Cyanophenol: A Technical Guide to its Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanophenol, also known as 3-hydroxybenzonitrile, is a versatile aromatic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring both a hydroxyl and a nitrile functional group on a benzene (B151609) ring, provides multiple reactive sites for chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents.[1] This technical guide explores the potential applications of this compound in medicinal chemistry, focusing on its role in the synthesis of key pharmaceutical intermediates and its potential for developing anticancer, neuroprotective, and antiviral agents.

This compound as a Strategic Synthetic Intermediate

The dual functionality of this compound makes it an attractive starting material for the synthesis of more complex molecules. The hydroxyl group can undergo O-alkylation, esterification, or be used to form ethers, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a plethora of synthetic possibilities.

One notable application is the use of this compound in the synthesis of substituted benzaldehydes, which are themselves important precursors for various pharmaceuticals. A direct formylation reaction can introduce an aldehyde group onto the this compound ring, yielding valuable intermediates such as 3-Cyano-4-hydroxybenzaldehyde.[2]

Experimental Protocol: Synthesis of 3-Cyano-4-hydroxybenzaldehyde from this compound

This protocol outlines the direct formylation of this compound.

Materials:

-

This compound

-

Anhydrous dichloromethane (B109758) (DCM)

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethyl methyl ether

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of this compound (1 equivalent) in anhydrous DCM is cooled to 0°C under an inert atmosphere.

-

Titanium tetrachloride (2 equivalents) is added dropwise to the solution, and the mixture is stirred for 15 minutes.

-

Dichloromethyl methyl ether (1.2 equivalents) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 3 hours.

-

The reaction is quenched by the slow addition of 1N HCl.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield 3-Cyano-4-hydroxybenzaldehyde.[2]

Logical Workflow for Synthesis

Caption: Synthetic workflow for 3-Cyano-4-hydroxybenzaldehyde.

Potential in Anticancer Drug Discovery

Phenolic compounds are a well-established class of molecules with significant potential in cancer therapy.[3][4] Their derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines. While specific studies on this compound derivatives are emerging, the core structure represents a promising scaffold for the development of novel anticancer agents. The anticancer activity of phenolic compounds is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression.

Quantitative Data on Anticancer Activity of Phenolic Derivatives

The following table summarizes the in vitro anticancer activity of some phenolic compounds against various cancer cell lines, illustrating the potential of this chemical class.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Thiazole Derivatives | Various | 0.32 - >100 | [5] |

| Quinoline Derivatives | HepG-2 | 1.14 - 2.36 | [6] |

| Marine Bromophenols | DLD-1 | 12.4 - 18.3 | [3] |

| Marine Bromophenols | HCT-116 | 1.32 - 20.4 | [3] |

| Pyrano[2,3-c]pyrazoles | Breast Cancer | Varies | [7] |

Applications in Neuroprotective Agents

Neurodegenerative diseases such as Alzheimer's and Parkinson's are a growing global health concern. Phenolic compounds have garnered significant interest for their neuroprotective properties, which are often linked to their antioxidant and anti-inflammatory activities.[8][9][10] this compound, as a member of this class, holds promise as a scaffold for the synthesis of novel neuroprotective agents.

One area of interest is the development of serotonin (B10506) (5-HT) receptor agonists. The serotonergic system is implicated in the regulation of mood, cognition, and other neurological processes, and modulating this system is a key strategy in treating various neurological and psychiatric disorders.[11][12] While direct synthesis from this compound is not extensively documented in the provided results, its structure is amenable to modifications that could lead to potent and selective 5-HT receptor ligands.

Conceptual Signaling Pathway: Serotonin 5-HT₁A Receptor

The following diagram illustrates a simplified signaling pathway for the 5-HT₁A receptor, a target for drugs treating anxiety and depression. Derivatives of this compound could potentially be designed to act as agonists or partial agonists at this receptor.

Caption: 5-HT₁A receptor signaling pathway.

Potential as a Scaffold for Antiviral Agents

The development of novel antiviral agents is a critical area of medicinal chemistry.[13][14] Cyanophenol isomers have been identified as important building blocks in the synthesis of antiviral drugs, including HIV replication inhibitors.[1] This highlights the potential of the cyanophenol scaffold in designing new molecules with antiviral activity. The nitrile and hydroxyl groups can be functionalized to interact with viral enzymes or proteins, thereby inhibiting viral replication.

This compound is a valuable and versatile platform in medicinal chemistry. Its ready availability and the reactivity of its functional groups make it an important intermediate for the synthesis of more complex molecules, including key pharmaceutical precursors. Furthermore, its core phenolic structure suggests significant potential for the development of novel therapeutic agents with anticancer, neuroprotective, and antiviral properties. Further exploration of derivatives of this compound is warranted to fully unlock their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective compounds from Reynoutria sachalinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. Serotonin 5-HT1A receptor biased agonists: The challenge of translating an innovative neuropharmacological concept into therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

The Versatility of 3-Cyanophenol: A Precursor for Bioactive Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanophenol, also known as 3-hydroxybenzonitrile, is a versatile and readily available starting material in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, makes it an ideal precursor for the construction of a diverse array of heterocyclic compounds. This technical guide explores the synthetic routes from this compound to several key classes of heterocyclic scaffolds, including benzofurans, coumarins, benzoxazoles, and quinolines. Detailed experimental protocols, quantitative data, and diagrammatic representations of reaction pathways are provided to serve as a comprehensive resource for researchers in medicinal chemistry and drug development. The potential biological significance of these synthesized compounds is also discussed, highlighting the importance of this compound as a foundational building block in the quest for novel therapeutic agents.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The strategic synthesis of these scaffolds is a cornerstone of modern organic chemistry. This compound (m-hydroxybenzonitrile) emerges as a particularly attractive starting material due to the orthogonal reactivity of its functional groups. The hydroxyl group can readily undergo O-alkylation, O-acylation, and participate in condensation reactions, while the nitrile group can be hydrolyzed, reduced, or act as an electrophile in cyclization reactions. This guide provides a detailed exploration of the synthetic utility of this compound in the preparation of medicinally relevant heterocyclic systems.

Synthesis of Benzofurans

Benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A common strategy for synthesizing benzofurans from this compound involves an initial O-allylation followed by a Claisen rearrangement and subsequent cyclization.

Synthesis of 2-Allyl-3-cyanophenol